2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid
Overview
Description
2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfonyl)benzaldehyde.
Aldol Condensation: The starting material undergoes aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.
Hydrogenation: The resulting product is then subjected to hydrogenation using a catalyst such as palladium on carbon to reduce any double bonds.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-3-[4-(methylthio)phenyl]propionic Acid
- 2-Amino-3-[4-(methylamino)phenyl]propionic Acid
- 2-Amino-3-[4-(methylcarboxyl)phenyl]propionic Acid
Comparison:
- 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets.
- 2-Amino-3-[4-(methylthio)phenyl]propionic Acid has a methylthio group instead of a methylsulfonyl group, which affects its reactivity and biological activity.
- 2-Amino-3-[4-(methylamino)phenyl]propionic Acid contains a methylamino group, leading to different hydrogen bonding capabilities and potential biological effects.
- 2-Amino-3-[4-(methylcarboxyl)phenyl]propionic Acid features a methylcarboxyl group, influencing its acidity and interactions with enzymes or receptors.
Properties
IUPAC Name |
2-amino-3-(4-methylsulfonylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZCAIRTNYHPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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